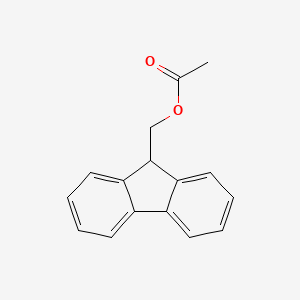
9H-Fluorene-9-methanol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene-9-methanol acetate is an organic compound with the molecular formula C16H14O2 It is derived from fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetate group attached to the 9-methanol position of the fluorene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-9-methanol acetate typically involves the following steps:
Preparation of 9H-Fluorene-9-methanol: This can be achieved by the reduction of 9-fluorenone using sodium borohydride (NaBH4) in methanol.
Acetylation: The 9H-Fluorene-9-methanol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
9H-Fluorene-9-methanol acetate undergoes various chemical reactions, including:
Reduction: Reduction of the acetate group can yield 9H-Fluorene-9-methanol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 9-Fluorenone acetate.
Reduction: 9H-Fluorene-9-methanol.
Substitution: Various substituted fluorene derivatives.
Aplicaciones Científicas De Investigación
9H-Fluorene-9-methanol acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9H-Fluorene-9-methanol acetate involves its interaction with various molecular targets and pathways. The acetate group can undergo hydrolysis to release 9H-Fluorene-9-methanol, which can then participate in further chemical reactions. The compound’s unique structure allows it to interact with enzymes and other biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
9H-Fluorene-9-methanol: Lacks the acetate group and has different reactivity and applications.
9-Fluorenone: An oxidized form of fluorene with a ketone group at the 9-position.
9-Fluorenylmethanol: Similar to 9H-Fluorene-9-methanol but with different substituents.
Uniqueness
9H-Fluorene-9-methanol acetate is unique due to the presence of both a methanol and an acetate group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and various applications .
Propiedades
Fórmula molecular |
C16H14O2 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl acetate |
InChI |
InChI=1S/C16H14O2/c1-11(17)18-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10H2,1H3 |
Clave InChI |
PJSNQCAWMYREAY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














